An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-octen-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-octen-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-bromo-1-octen-4-ol and details the expected characterization of the final compound. Due to the limited availability of direct literature on this specific molecule, this guide provides a comprehensive approach based on established chemical principles and data from analogous compounds.
Proposed Synthesis
The proposed synthesis of 2-bromo-1-octen-4-ol is a two-step process. The first step involves the reduction of the commercially available starting material, (E)-oct-2-en-4-one, to yield 1-octen-4-ol. The second step is the selective allylic bromination of 1-octen-4-ol at the C-2 position using N-bromosuccinimide (NBS).
Workflow of the Proposed Synthesis:
Caption: Proposed two-step synthesis of 1-Octen-4-ol, 2-bromo-.
Experimental Protocols
This procedure is adapted from a known method for the reduction of α,β-unsaturated ketones.
Materials:
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(E)-Oct-2-en-4-one
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Sodium sulfate (Na₂SO₄)
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Water (H₂O)
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10% Sodium hydroxide (NaOH) solution
Procedure:
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Under an inert nitrogen atmosphere, a dispersion of LiAlH₄ (0.5 equivalents) in anhydrous THF is cooled to 0°C in an ice bath.
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A solution of (E)-Oct-2-en-4-one (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, ensuring the reaction temperature remains below 5°C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
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The mixture is then cooled back to 0°C, and water is added dropwise very slowly to quench the excess LiAlH₄, maintaining the temperature below 7°C.
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Following the water quench, a 10% aqueous NaOH solution is added, followed by more water.
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The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate will form.
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Anhydrous sodium sulfate is added to the mixture, and it is stirred for an additional 15 minutes.
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The solid is removed by filtration, and the THF is evaporated under reduced pressure to yield 1-octen-4-ol.
This is a proposed method for the allylic bromination of the synthesized 1-octen-4-ol.[1][2][3]
Materials:
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1-Octen-4-ol
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile.
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Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp.
Procedure:
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A solution of 1-octen-4-ol (1.0 equivalent) in CCl₄ is prepared in a round-bottom flask.
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N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator are added to the solution.
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The reaction mixture is heated to reflux and/or irradiated with a UV lamp to initiate the reaction.
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The reaction is monitored by TLC or GC for the consumption of the starting material. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats on top of the solvent.[1]
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Upon completion, the reaction mixture is cooled to room temperature.
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The succinimide byproduct is removed by filtration.
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The solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-Octen-4-ol, 2-bromo-.
Characterization Data
The following tables summarize the expected and known physical and spectral data for the key compounds in this synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| (E)-Oct-2-en-4-one | C₈H₁₄O | 126.20 | - | - |
| 1-Octen-4-ol | C₈H₁₆O | 128.21 | Clear, colorless liquid | 175-176 |
| 1-Octen-4-ol, 2-bromo- | C₈H₁₅BrO | 207.11 | Expected to be a liquid | - |
Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-Octen-4-ol | 5.70-5.60 | m | 1H | H-2 |
| 5.52-5.44 | m | 1H | H-3 | |
| 4.02 | q | 1H | H-4 | |
| 1.70 | dd | 3H | H-1 | |
| 1.63-1.23 | m | 7H | H-5, H-6, H-7, OH | |
| 0.90 | t | 3H | H-8 | |
| 1-Octen-4-ol, 2-bromo- | ~6.0-5.8 | m | 1H | H-3 |
| ~5.5-5.3 | m | 1H | H-1 | |
| ~4.5-4.3 | m | 1H | H-2 | |
| ~4.2-4.0 | m | 1H | H-4 | |
| ~1.8-1.3 | m | 7H | H-5, H-6, H-7, OH | |
| ~0.9 | t | 3H | H-8 |
Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 1-Octen-4-ol | 134.46, 126.68, 73.17, 37.03, 27.69, 22.66, 17.68, 14.07 |
| 1-Octen-4-ol, 2-bromo- | Expected shifts for C=C around 120-140 ppm, C-Br around 40-60 ppm, C-OH around 65-75 ppm, and aliphatic carbons from 10-40 ppm. |
Table 4: Expected Mass Spectrometry and IR Data
| Compound | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |
| 1-Octen-4-ol | M⁺ not specified, major fragments likely from loss of water and alkyl chains. | ~3350 (O-H stretch, broad), ~3020 (C-H stretch, sp²), ~2930 (C-H stretch, sp³), ~1670 (C=C stretch), ~970 (trans C-H bend) |
| 1-Octen-4-ol, 2-bromo- | Expected M⁺ and M⁺+2 peaks in a ~1:1 ratio characteristic of a bromine-containing compound. | Similar to 1-Octen-4-ol with the addition of a C-Br stretch around 500-600 cm⁻¹. |
Signaling Pathways and Biological Activity
Currently, there is no available information in the searched literature regarding the specific signaling pathways or biological activities of 1-Octen-4-ol, 2-bromo-. Further research would be required to investigate its potential pharmacological effects.
Logical Relationship for Further Investigation:
Caption: Logical workflow for investigating the biological relevance.
